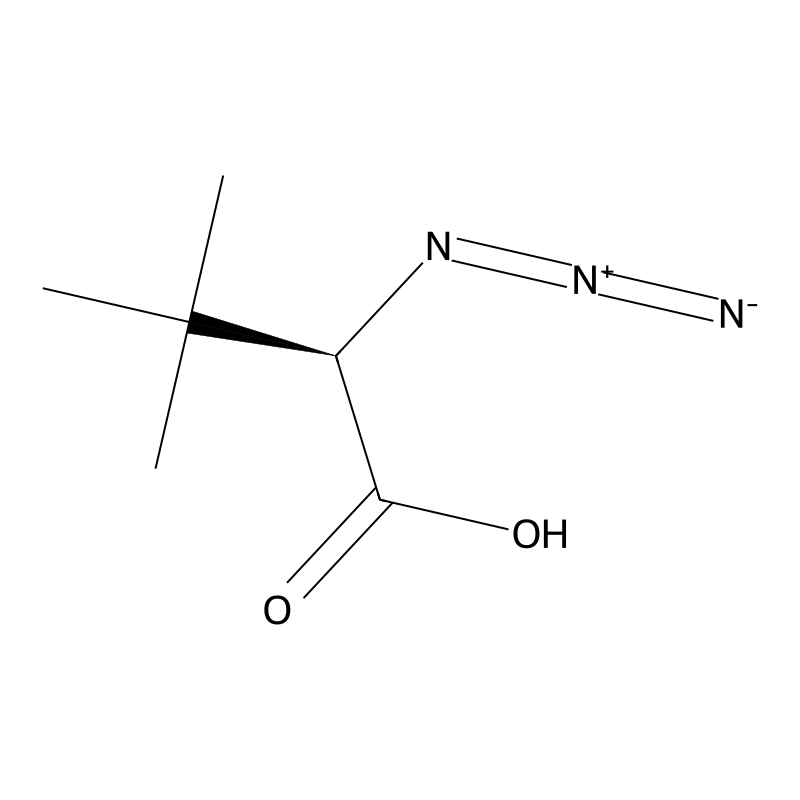

(2R)-2-Azido-3,3-dimethylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- PubChem Entry: A search on the National Institutes of Health's PubChem database confirms the existence of the compound but offers no information on its use in research [].

Further exploration might be possible through scientific literature databases or by directly contacting research institutions or chemical suppliers. These resources might provide insights into potential research applications.

Here are some additional points to consider:

- The presence of the azide group (N3) suggests potential applications in click chemistry, a versatile technique for joining molecules together [].

- The stereocenter (2R) indicates a specific three-dimensional configuration, which could be relevant for studies involving chiral recognition or synthesis.

- The carboxylic acid group (COOH) allows for conjugation with other molecules, potentially useful in the design of new compounds.

(2R)-2-Azido-3,3-dimethylbutanoic acid is a chiral azido compound characterized by the presence of an azido group () attached to a 3,3-dimethylbutanoic acid backbone. Its molecular formula is , and it has a molar mass of approximately 172.19 g/mol. The compound features a stereocenter at the second carbon, contributing to its chirality, which is significant in various chemical and biological applications.

- Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride. The product of this reaction is (2R)-2-amino-3,3-dimethylbutanoic acid.

- Substitution: The azido group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

- Cycloaddition: The azido group can participate in cycloaddition reactions, notably the Huisgen 1,3-dipolar cycloaddition, leading to the formation of triazole derivatives when reacted with alkynes. This reaction is often facilitated by copper(I) catalysts and is widely used in "click chemistry" methodologies.

The biological activities of (2R)-2-Azido-3,3-dimethylbutanoic acid are primarily linked to its derivatives formed through various chemical transformations. For example, triazole derivatives produced via cycloaddition have shown promising pharmacological properties, including antimicrobial and anticancer activities. The azido group itself may also play a role in biological processes due to its ability to participate in bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in living systems.

The synthesis of (2R)-2-Azido-3,3-dimethylbutanoic acid typically involves the following steps:

- Nucleophilic Substitution: A common method for synthesizing this compound is through the nucleophilic substitution of a halogenated precursor, such as (2R)-2-bromo-3,3-dimethylbutanoic acid. This precursor is treated with sodium azide in a polar aprotic solvent like dimethylformamide at elevated temperatures.

- Industrial Production: For larger scale production, similar synthetic routes may be employed but optimized for yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency and scalability while ensuring safety due to the hazardous nature of azides.

(2R)-2-Azido-3,3-dimethylbutanoic acid serves as an important building block in organic synthesis and medicinal chemistry. Its applications include:

- Synthesis of Bioactive Compounds: It is used as an intermediate in the synthesis of various bioactive molecules, particularly those that require chirality.

- Click Chemistry: The compound's azido group enables its use in click chemistry for creating complex molecular architectures rapidly and selectively.

- Labeling Agents: Due to its reactivity, it can be employed as a labeling agent for biomolecules in biochemical research.

Interaction studies involving (2R)-2-Azido-3,3-dimethylbutanoic acid focus on its reactivity with various biomolecules. For instance, the azido group can react with alkynes in living systems through bioorthogonal reactions without interfering with native biochemical processes. This property makes it useful for tagging proteins or other biomolecules for imaging or tracking purposes.

Similar Compounds: Comparison

Several compounds share structural similarities with (2R)-2-Azido-3,3-dimethylbutanoic acid. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Azidomethylbenzoic acid | Contains an azido group attached to a benzoic acid backbone | Aromatic structure provides different reactivity |

| 2-Azidoacetic acid | Simpler structure with an azido group on acetic acid | Lacks steric hindrance due to smaller substituents |

| 3-Azidopropanoic acid | Azido group attached to a three-carbon chain | Less sterically hindered compared to 3,3-dimethyl |

The uniqueness of (2R)-2-Azido-3,3-dimethylbutanoic acid lies in its chiral center and bulky methyl groups that influence its reactivity and sterics during